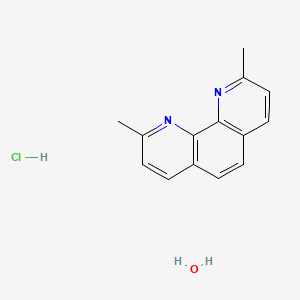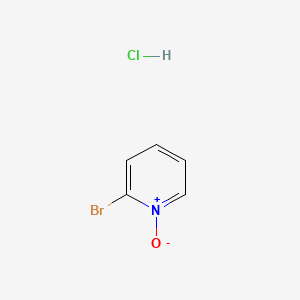
2-Methyl-3-(trifluoromethyl)benzonitril
Übersicht
Beschreibung
2-Methyl-3-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C₉H₆F₃N and a molecular weight of 185.15 g/mol . This compound is characterized by the presence of a trifluoromethyl group and a nitrile group attached to a benzene ring. It is commonly used in research and industrial applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-(trifluoromethyl)benzonitrile is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Wirkmechanismus
Target of Action
Molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It is known that the trifluoromethyl group (-cf3) can enhance the potency of drugs by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methyl-3-(trifluoromethyl)benzonitrile . These factors can include temperature, pH, and the presence of other substances.
Biochemische Analyse
Biochemical Properties
2-Methyl-3-(trifluoromethyl)benzonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl group in this compound can influence the binding affinity and specificity of enzymes, potentially acting as an inhibitor or activator. For instance, it has been observed that compounds with trifluoromethyl groups can enhance the potency of enzyme inhibitors by stabilizing the enzyme-inhibitor complex through hydrogen bonding interactions . This property makes 2-Methyl-3-(trifluoromethyl)benzonitrile a valuable tool in studying enzyme kinetics and inhibition mechanisms.
Cellular Effects
2-Methyl-3-(trifluoromethyl)benzonitrile has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to alterations in signal transduction pathways, affecting processes such as cell growth, differentiation, and apoptosis . Additionally, 2-Methyl-3-(trifluoromethyl)benzonitrile can impact gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes.
Molecular Mechanism
The molecular mechanism of action of 2-Methyl-3-(trifluoromethyl)benzonitrile involves its interactions with biomolecules at the molecular level. The trifluoromethyl group can form hydrogen bonds with amino acid residues in proteins, stabilizing the protein-ligand complex . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the binding site. Additionally, 2-Methyl-3-(trifluoromethyl)benzonitrile can influence gene expression by binding to DNA or RNA, affecting the transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-3-(trifluoromethyl)benzonitrile can change over time due to its stability and degradation properties. The compound is generally stable under ambient conditions, but its activity may decrease over time due to degradation . Long-term studies have shown that 2-Methyl-3-(trifluoromethyl)benzonitrile can have sustained effects on cellular function, with some effects becoming more pronounced with prolonged exposure. These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 2-Methyl-3-(trifluoromethyl)benzonitrile vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. It is crucial to determine the optimal dosage range to achieve the desired effects while minimizing toxicity in animal studies.
Metabolic Pathways
2-Methyl-3-(trifluoromethyl)benzonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites . These metabolic pathways can influence the compound’s activity and toxicity, as well as its overall pharmacokinetic profile.
Transport and Distribution
Within cells and tissues, 2-Methyl-3-(trifluoromethyl)benzonitrile is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms is essential for predicting the compound’s effects on different tissues and organs.
Subcellular Localization
The subcellular localization of 2-Methyl-3-(trifluoromethyl)benzonitrile can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(trifluoromethyl)benzonitrile typically involves the following steps:
-
Nitration: : The starting material, p-methyl benzotrifluoride, is subjected to nitration using a mixture of fuming nitric acid and concentrated sulfuric acid. The reaction is carried out at a temperature of 50°C, and the nitration mixture is added dropwise over a period of three hours. After the addition is complete, the reaction mixture is maintained at the same temperature for an additional hour .
-
Reduction: : The nitro compound obtained from the nitration step is then reduced to the corresponding amine using a suitable reducing agent such as iron powder and hydrochloric acid .
-
Cyanation: : The amine is then converted to the nitrile by treatment with a cyanating agent such as potassium cyanide in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of 2-Methyl-3-(trifluoromethyl)benzonitrile follows similar synthetic routes but is optimized for large-scale production. The reaction conditions, such as temperature, pressure, and reagent concentrations, are carefully controlled to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents such as sodium hydride or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-3-(trifluoromethyl)benzonitrile can be compared with other similar compounds, such as:
3-(Trifluoromethyl)benzonitrile: Lacks the methyl group, which can affect its reactivity and physical properties.
4-(Trifluoromethyl)benzonitrile: The trifluoromethyl group is positioned differently on the benzene ring, leading to variations in chemical behavior.
2-Fluoro-3-(trifluoromethyl)benzonitrile: Contains an additional fluorine atom, which can further influence its reactivity and interactions.
The presence of the methyl group in 2-Methyl-3-(trifluoromethyl)benzonitrile makes it unique, as it can participate in additional chemical reactions and influence the compound’s overall properties.
Eigenschaften
IUPAC Name |
2-methyl-3-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N/c1-6-7(5-13)3-2-4-8(6)9(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGUSYYIWFJFGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381197 | |
| Record name | 2-Methyl-3-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261952-02-7 | |
| Record name | 2-Methyl-3-(trifluoromethyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261952-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-3-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Morpholinobenzo[D]thiazol-6-amine](/img/structure/B1272993.png)




![(1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B1273005.png)

